molecular formula C18H25N3OS B6473343 N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide CAS No. 2640974-94-1

N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Cat. No.: B6473343
CAS No.: 2640974-94-1
M. Wt: 331.5 g/mol
InChI Key: MOMCPORPOONVSD-UHFFFAOYSA-N
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Description

“N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a benzothiazole group, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring and the introduction of the benzothiazole group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of the amide group could make it susceptible to hydrolysis under acidic or basic conditions. The benzothiazole group might undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, solubility, and stability .

Safety and Hazards

Like all chemicals, this compound should be handled with care. Direct contact with the skin or eyes should be avoided, and it should be used in a well-ventilated area .

Future Directions

The future research directions for this compound could include exploring its potential biological activities and optimizing its synthesis. It could also be interesting to study its physical and chemical properties in more detail .

Properties

IUPAC Name

N-tert-butyl-1-(4-ethyl-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3OS/c1-5-12-7-6-8-14-15(12)19-17(23-14)21-10-9-13(11-21)16(22)20-18(2,3)4/h6-8,13H,5,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMCPORPOONVSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCC(C3)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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